molecular formula C21H20ClN3O4S B2957449 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1105238-52-5

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2957449
CAS No.: 1105238-52-5
M. Wt: 445.92
InChI Key: OIKLSRRWMFZSJE-UHFFFAOYSA-N
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Description

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Synthesis : This compound class demonstrates versatility in the synthesis of heterocyclic compounds, such as thiazolidines and azetidines, showing moderate to good antibacterial activity against gram-positive and gram-negative bacteria. QSAR studies highlight the importance of hydrophobic or steric bulk substituents for activity (Desai et al., 2008).
  • Molecular Docking and Pharmacological Evaluation : Another study focused on the anticonvulsant properties of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, revealing that certain derivatives exhibit moderate anticonvulsant activity. The molecular docking suggests a correlation between in vitro and in vivo studies (Severina et al., 2020).
  • Cascade Reactions for Heterocycle Formation : Thioureido-acetamides serve as precursors for various heterocyclic syntheses, indicating a method for efficient and atom-economic one-pot cascade reactions, producing diverse heterocycles (Schmeyers & Kaupp, 2002).

Biological Activity and Applications

  • Antimicrobial Activity : Some studies explored the antimicrobial potential of derivatives, synthesizing novel compounds with good yields and showing significant activity against various pathogens. The focus was on optimizing structures for enhanced activity and selectivity (Hossan et al., 2012; Abu‐Hashem et al., 2020).

Chemical and Physical Properties

  • Crystal Structure Determination : Detailed analysis of the crystal structures of related compounds, revealing insights into their conformational behavior and interactions, which is crucial for understanding the chemical and biological properties of these compounds (Subasri et al., 2016).

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-28-16-6-7-17(18(11-16)29-2)24-19(26)9-15-10-20(27)25-21(23-15)30-12-13-4-3-5-14(22)8-13/h3-8,10-11H,9,12H2,1-2H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKLSRRWMFZSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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